

In-depth Technical Guide on the Crystalline Structure of 3-Methoxyphenol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Methoxyphenol

Cat. No.: B1666288

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Abstract

This technical guide addresses the crystalline structure of **3-Methoxyphenol** (m-methoxyphenol, resorcinol monomethyl ether), a significant intermediate in the pharmaceutical and chemical industries. A thorough search of publicly available crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), and a comprehensive review of relevant scientific literature have been conducted. This investigation reveals a notable absence of a publicly available, experimentally determined crystal structure for **3-Methoxyphenol**.

Despite its widespread use, the specific arrangement of molecules in the solid state, including unit cell parameters and space group, has not been deposited in accessible databases. This guide will, therefore, present the available physicochemical data for **3-Methoxyphenol** and, for illustrative purposes, provide a detailed analysis of the crystal structure of a closely related compound, 3,4-dimethoxyphenol. This will serve as a valuable reference point for understanding the potential intermolecular interactions and packing motifs that could be expected in **3-Methoxyphenol**.

Physicochemical Properties of 3-Methoxyphenol

While crystallographic data is unavailable, a summary of the known physical and chemical properties of **3-Methoxyphenol** is presented in Table 1.

Table 1: Physicochemical Properties of **3-Methoxyphenol**

Property	Value	Reference
Chemical Formula	C ₇ H ₈ O ₂	[1][2]
Molecular Weight	124.14 g/mol	[1][2]
CAS Number	150-19-6	[1]
Appearance	Clear, pink to red liquid	
Boiling Point	243 °C (lit.)	
Melting Point	Data not consistently reported for a crystalline solid	
Density	1.131 g/mL at 25 °C (lit.)	
Refractive Index	n ₂₀ /D 1.552 (lit.)	
Solubility	Slightly soluble in water	

Crystalline Structure of 3,4-Dimethoxyphenol: An Illustrative Analog

Given the lack of data for **3-Methoxyphenol**, the crystal structure of 3,4-dimethoxyphenol (a positional isomer of a methylated **3-Methoxyphenol**) is presented as a case study. This compound provides insight into the types of hydrogen bonding and molecular packing that phenols with methoxy substituents can adopt.

Crystallographic Data

The crystallographic data for 3,4-dimethoxyphenol has been experimentally determined and is summarized in Table 2.

Table 2: Crystallographic Data for 3,4-Dimethoxyphenol

Parameter	Value
Chemical Formula	C ₈ H ₁₀ O ₃
Molecular Weight	154.16 g/mol
Crystal System	Orthorhombic
Space Group	Pbca
Unit Cell Dimensions	
a	8.7477 (4) Å
b	13.8218 (7) Å
c	26.6422 (13) Å
α, β, γ	90°
Volume	3221.3 (3) Å ³
Z	16
Temperature	120 K
Radiation	Mo Kα
R-factor	0.042

Data sourced from a study on the crystal structure of 3,4-dimethoxyphenol.

Molecular Packing and Hydrogen Bonding

In the crystal structure of 3,4-dimethoxyphenol, there are two independent molecules in the asymmetric unit. The molecules are essentially planar. The crystal packing is characterized by the formation of infinite chains through O—H...O hydrogen bonds. These interactions involve the phenolic hydroxyl group as a hydrogen bond donor and the oxygen atoms of the methoxy groups as acceptors. Specifically, two distinct hydrogen bonding chains propagate along the direction.

Experimental Protocols (Hypothetical for 3-Methoxyphenol)

Should a researcher successfully crystallize **3-Methoxyphenol**, a standard experimental workflow for crystal structure determination would be followed. This hypothetical protocol is detailed below.

Crystallization

Slow evaporation of a suitable solvent would be the primary method for obtaining single crystals of **3-Methoxyphenol**. Solvents to be screened would include those in which **3-Methoxyphenol** is sparingly soluble, such as hexane, toluene, or a mixture of solvents like ethyl acetate/heptane.

X-ray Diffraction Data Collection

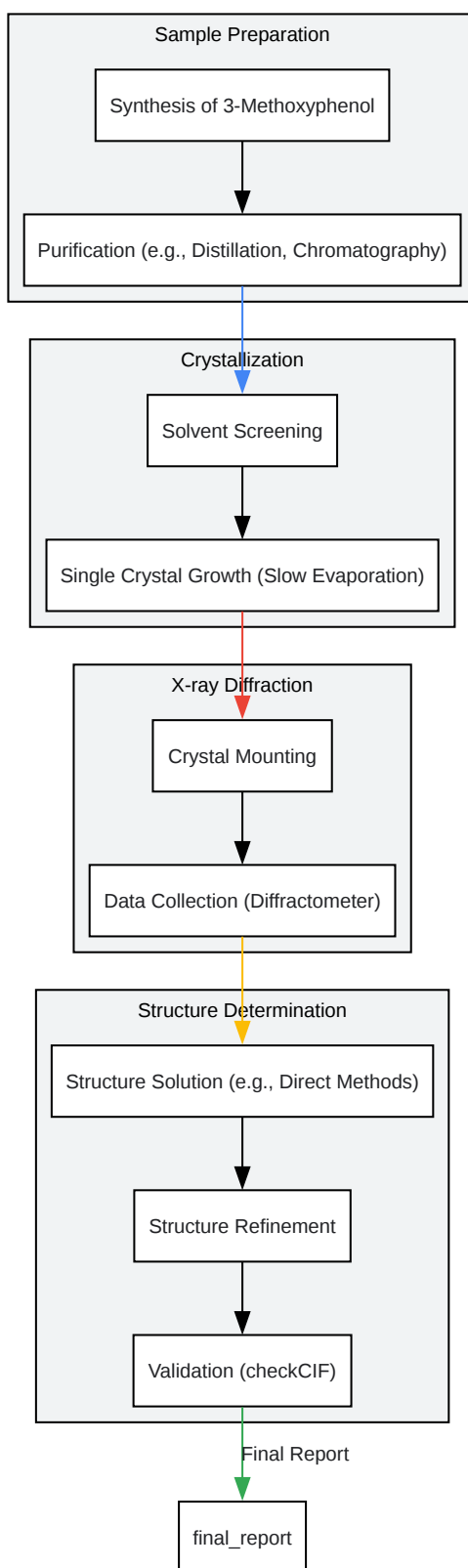
A suitable single crystal would be mounted on a diffractometer. Data collection would be performed at a low temperature (e.g., 100-120 K) to minimize thermal vibrations. A typical instrument would be a Bruker Venture D8 CMOS diffractometer using Mo K α radiation ($\lambda = 0.71073 \text{ \AA}$). A series of frames would be collected with varying ω and ϕ angles.

Structure Solution and Refinement

The collected diffraction data would be processed to yield a set of structure factors. The crystal structure would be solved using direct methods or Patterson synthesis, and then refined by full-matrix least-squares on F^2 . All non-hydrogen atoms would be refined anisotropically. Hydrogen atoms would be placed in calculated positions and refined using a riding model. The final structure would be validated using tools like checkCIF.

Visualization of Experimental Workflow

The logical flow of an experiment to determine the crystal structure of a compound like **3-Methoxyphenol** is depicted in the following diagram.



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Caption: Experimental workflow for crystal structure determination.

Conclusion

This technical guide has established that there is no publicly available, experimentally determined crystalline structure of **3-Methoxyphenol**. To provide a valuable resource for researchers in the field, this guide has summarized the known physicochemical properties of **3-Methoxyphenol** and presented a detailed analysis of the crystal structure of the closely related compound, 3,4-dimethoxyphenol, as an illustrative example. Furthermore, a hypothetical experimental protocol and a workflow diagram for the crystal structure determination of **3-Methoxyphenol** have been provided. The elucidation of the precise solid-state structure of **3-Methoxyphenol** remains a gap in the scientific literature and presents an opportunity for future research. Such a study would be of significant interest to the pharmaceutical and materials science communities.

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References

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- To cite this document: BenchChem. [In-depth Technical Guide on the Crystalline Structure of 3-Methoxyphenol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666288#crystalline-structure-of-3-methoxyphenol]

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